molecular formula C20H12Cl2F3NOS B2951136 4-[(E)-2-(2,4-dichlorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline CAS No. 866133-29-1

4-[(E)-2-(2,4-dichlorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline

Cat. No. B2951136
M. Wt: 442.28
InChI Key: ZOSKPAZPSRBDCU-GORDUTHDSA-N
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Description

This compound is listed under the CAS No. 866133-29-11. It is a chemical compound that can be obtained from various suppliers1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound.



Molecular Structure Analysis

The molecular structure analysis of this compound could not be found in the search results.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not available in the search results.



Physical And Chemical Properties Analysis

Some basic physical and chemical properties like melting point, boiling point, density, molecular formula, and molecular weight can be found on certain chemical databases2. However, the specific values were not provided in the search results.


Safety And Hazards

The safety and hazards related to this compound are not specified in the search results.


Future Directions

The future directions or applications for this compound are not specified in the search results.


properties

IUPAC Name

4-[(E)-2-(2,4-dichlorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl2F3NOS/c21-12-3-1-11(16(22)9-12)2-5-17-14-7-8-28-19(14)15-10-13(27-20(23,24)25)4-6-18(15)26-17/h1-6,9-10H,7-8H2/b5-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOSKPAZPSRBDCU-GORDUTHDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1C(=NC3=C2C=C(C=C3)OC(F)(F)F)C=CC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC2=C1C(=NC3=C2C=C(C=C3)OC(F)(F)F)/C=C/C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl2F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(E)-2-(2,4-dichlorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline

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